molecular formula C19H16N2O2S B5869608 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide

3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide

Cat. No. B5869608
M. Wt: 336.4 g/mol
InChI Key: WSDXZYBBMUDCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide, also known as MNACB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNACB is a thioamide derivative of naphthalimide that has shown promising results in scientific research. In

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide is not fully understood. However, it is believed to exert its effects through various pathways. 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of various enzymes involved in oxidative stress, leading to the scavenging of free radicals. 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has also been shown to disrupt the cell wall of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, scavenge free radicals, and inhibit the growth of bacteria and fungi. 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has also been shown to reduce inflammation and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide for lab experiments is its low toxicity. 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to have low toxicity in various cell lines and animal models. Additionally, 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide is stable under various conditions, making it easy to handle in lab experiments. However, one of the limitations of 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide is its solubility. 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has low solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide research. One direction is to further explore its anticancer properties and its potential as a cancer treatment. Another direction is to study its potential as an antioxidant and its ability to protect cells from oxidative damage. Additionally, 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide can be studied further for its antimicrobial properties and its potential as a new antimicrobial agent. Finally, the solubility of 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide can be improved through chemical modifications, which can expand its use in lab experiments.

Synthesis Methods

3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide is synthesized through a two-step process. In the first step, 2-naphthylamine is reacted with carbon disulfide to form the corresponding dithiocarbamate. In the second step, the dithiocarbamate is reacted with 3-methoxybenzoyl chloride to form 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide. The purity of the compound is confirmed through various analytical techniques such as thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.

Scientific Research Applications

3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has shown potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has shown to inhibit the growth of cancer cells in vitro. Additionally, 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been studied for its antioxidant properties, as it has shown to scavenge free radicals and protect cells from oxidative damage. 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has also been studied for its antimicrobial properties, as it has shown to inhibit the growth of various bacteria and fungi.

properties

IUPAC Name

3-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-23-17-8-4-7-15(12-17)18(22)21-19(24)20-16-10-9-13-5-2-3-6-14(13)11-16/h2-12H,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDXZYBBMUDCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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